4-Bromopyridazine Hydrobromide
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Overview
Description
4-Bromopyridazine Hydrobromide is a chemical compound with the molecular formula C4H4Br2N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromopyridazine Hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives. For instance, 3,6-dichloropyridazine can be used as a starting material, which undergoes a series of reactions to yield 4-Bromopyridazine . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid .
Industrial Production Methods
The industrial preparation of 4-Bromopyridazine involves a multi-step process starting from 3,6-dichloropyridazine. The steps include chlorination, hydroxylation, and bromination, resulting in the final product with high yield and purity . This method is advantageous due to its simplicity, high yield, and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridazine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like cesium carbonate and solvents like toluene or dioxane.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
4-Bromopyridazine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is involved in the development of drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromopyridazine Hydrobromide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the specific compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridazine: Similar in structure but with a chlorine atom instead of bromine.
4-Iodopyridazine: Contains an iodine atom instead of bromine.
3,6-Dichloropyridazine: A precursor in the synthesis of 4-Bromopyridazine.
Uniqueness
4-Bromopyridazine Hydrobromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it particularly useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromopyridazine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJDIQGRNABAMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-64-4 |
Source
|
Record name | Pyridazine, 4-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromopyridazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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